Bicyclo[6.1.0]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13757-43-2 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2 |
InChI Key |
FYECUAIUGWFPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CC2CC1 |
Origin of Product |
United States |
Advanced Reaction Mechanisms and Mechanistic Pathways of Bicyclo 6.1.0 Nonane
Cycloaddition Reactions of Bicyclo[6.1.0]nonane Systems
Derivatives of this compound, particularly bicyclo[6.1.0]nonyne (BCN), are highly effective in cycloaddition reactions due to their significant ring strain. These reactions are fundamental to their application in labeling and imaging biological systems.
One notable example is the strain-promoted sydnone (B8496669) bicyclo-[6.1.0]-nonyne cycloaddition. This reaction proceeds without the need for a transition metal catalyst and can occur in aqueous buffer at physiological temperature and pressure. rsc.org The reaction involves a 1,3-dipolar cycloaddition between a phenyl sydnone and the strained alkyne of BCN. rsc.orgnih.gov The proposed mechanism involves an initial suprafacial [3+2] cycloaddition, which forms a diaza-[2.2.1]-bicyclic lactone intermediate. This intermediate then spontaneously undergoes a cycloreversion, extruding carbon dioxide to yield a stable cyclooctane-fused N-phenyl pyrazole. nih.gov This reaction has been successfully used for the quantitative and specific labeling of proteins that have been genetically encoded with a bicyclononyne moiety, using a sydnone-fluorophore conjugate. rsc.org
Strain-Promoted Cycloaddition Reactions (SPAAC and SPIEDAC)
The inherent ring strain of this compound derivatives is the driving force for their participation in strain-promoted cycloaddition reactions, which are central to the field of bioorthogonal chemistry. These reactions are characterized by their high efficiency and selectivity in biological environments. nih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, and bicyclo[6.1.0]nonyne (BCN) is a key reactant in this process. The reaction involves the [3+2] cycloaddition of the strained alkyne in BCN with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly efficient and proceeds without the need for a copper catalyst, which can be toxic to biological systems. rsc.org
The mechanism is driven by the release of ring strain in the bicyclo[6.1.0]nonyne structure. The fusion of the cyclopropane (B1198618) ring to the cyclooctyne (B158145) core significantly increases the ring strain, leading to a substantial rate enhancement compared to less strained cyclooctynes. synaffix.com This allows the reaction to proceed rapidly at physiological temperatures and concentrations. nih.gov The versatility of SPAAC using BCN derivatives has been demonstrated in various applications, including the labeling of proteins and glycans. synaffix.com
Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reactions are another class of rapid bioorthogonal conjugations where bicyclo[6.1.0]nonyne derivatives serve as potent dienophiles. These reactions typically involve the cycloaddition of an electron-rich dienophile, such as BCN, with an electron-poor diene, most commonly a tetrazine or a 1,2,4-triazine. nih.govnih.gov
The reaction mechanism is a [4+2] cycloaddition that is significantly accelerated by the ring strain of the bicyclononyne. nih.gov The reaction with 1,2,4,5-tetrazines is among the fastest known bioorthogonal reactions. nih.govnih.gov The process is initiated by a rate-determining [4+2] cycloaddition, leading to a highly strained bicyclic adduct. This adduct then undergoes a retro-Diels-Alder reaction, releasing dinitrogen and forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. nih.gov BCN reacts with tetrazines to yield a single, well-defined stereochemical product. semanticscholar.org
The kinetics of strain-promoted cycloadditions involving bicyclo[6.1.0]nonyne derivatives are a key aspect of their utility in bioorthogonal chemistry. The fusion of the three-membered ring in BCN results in a nearly 100-fold rate enhancement in SPAAC reactions with benzyl (B1604629) azide (B81097) compared to a simple cyclooctyne. synaffix.com
Second-order rate constants for the reaction of endo- and exo-BCN derivatives with benzyl azide have been measured, with values demonstrating the rapid nature of this conjugation. Reaction rates are also influenced by the polarity of the solvent, with more polar environments leading to increased rates. synaffix.com For instance, the reaction of a tellurophene-containing amino acid with BCN after oxidation is extremely rapid, with a second-order rate constant greater than 100 M⁻¹s⁻¹. researchgate.net In SPIEDAC reactions, unhindered bicyclo[6.1.0]nonynes react with tetrazines with approximate rate constants in the range of 10²·⁵–10³·⁵ M⁻¹s⁻¹. nih.gov
The high selectivity of these reactions is also a critical feature. BCN-based cycloadditions can be performed in complex biological media, such as cell lysates, with minimal side reactions. nih.gov Furthermore, the orthogonality of different strain-promoted reactions allows for simultaneous, multi-target imaging. For example, SPIEDAC reactions with tetrazines and SPAAC reactions with azides can occur in the same system without interfering with each other. researchgate.net The selectivity of BCN in these reactions can also be controlled through transient protection of the alkyne with silver or gold salts, allowing for selective reactions in molecules containing multiple alkyne groups. rsc.org
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) | Notes |
| SPAAC | endo-BCN-OH | Benzyl Azide | 0.14 M⁻¹s⁻¹ | In CD₃CN/D₂O (1:2), the rate increases to 0.29 M⁻¹s⁻¹. synaffix.com |
| SPAAC | exo-BCN-OH | Benzyl Azide | 0.11 M⁻¹s⁻¹ | In CD₃CN/D₂O (1:2), the rate increases to 0.19 M⁻¹s⁻¹. synaffix.com |
| SPANC | Bicyclo[6.1.0]nonyne | Cyclic Nitrones | Up to 1.49 L mol⁻¹s⁻¹ | Up to 37-fold greater than analogous reactions with benzyl azide. researchgate.net |
| SPIEDAC | Bicyclo[6.1.0]nonyne | Tetrazines | ~10²·⁵–10³·⁵ M⁻¹s⁻¹ | Among the fastest bioorthogonal reactions. nih.gov |
| OSTAC | Oxidized Tellurophene | endo-BCN-OH | > 100 M⁻¹s⁻¹ | Reaction is complete within 20 minutes at low-micromolar concentrations. researchgate.net |
Ring-Opening Reaction Mechanisms
The strained this compound framework is susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These reactions provide pathways to functionalized cyclononane (B1620106) and other cyclic systems.
The strained rings of this compound and its derivatives can be opened through nucleophilic attack. For example, the oxirane ring in bis(oxiranes) derived from a cyclooctane (B165968) core can undergo nucleophilic ring-opening with sodium azide. nih.gov In certain stereoisomers, the initial nucleophilic attack on one oxirane ring leads to the formation of an intermediate anion. This anion can then undergo an intramolecular nucleophilic attack on the second oxirane ring, resulting in the formation of a new oxirane moiety in a domino reaction sequence. nih.gov This highlights how the inherent strain and stereochemistry of the bicyclic system can direct the outcome of nucleophilic ring-opening reactions.
Solvolysis Mechanisms of this compound Derivatives
The solvolysis of this compound derivatives has been a subject of interest for understanding the influence of structure and stereochemistry on reaction pathways and product distributions. These reactions often involve complex rearrangements and the formation of various cyclic and bicyclic products.
The stereochemistry of this compound derivatives plays a crucial role in determining the course of solvolysis reactions. Studies on the epimeric 2-hydroxy-trans-bicyclo[6.1.0]nonane p-nitrobenzoates have demonstrated significant differences in reactivity and product formation based on the stereoisomer. researchgate.net
The acid-catalyzed ring-opening of 9-ethoxycarbonyl-9-azathis compound provides another example of how the bicyclic framework influences reactivity. This reaction yields both "normal" ring-opened products and transannular products, highlighting the potential for intramolecular reactions in these systems. The formation of a trans-configured normal addition product suggests the involvement of a "borderline" SN2 mechanism in a stereochemical sense. oup.com
Table 1: Relative Solvolysis Rates of Epimeric 2-Hydroxy-trans-bicyclo[6.1.0]nonane p-Nitrobenzoates
| Isomer | Relative Rate of Solvolysis |
|---|---|
| trans,trans | 1.2 x 104 |
Carbenoid Rearrangements and Ring Opening
Carbenoid intermediates derived from this compound derivatives are key to several important rearrangement and ring-opening reactions, leading to the formation of structurally diverse products.
The Doering-Moore-Skattebøl rearrangement is a well-established method for the synthesis of allenes from gem-dihalocyclopropanes via treatment with an organolithium reagent. wikipedia.org This reaction proceeds through a carbenoid intermediate. researchgate.netunh.edu Investigations into this rearrangement using this compound systems have provided valuable insights into the reaction mechanism.
For instance, the reaction of 9,9-dibromo-trans-bicyclo[6.1.0]nonane with alkyllithiums at low temperatures generates a carbenoid that undergoes ring opening to form an allene. researchgate.net Computational studies have been employed to model the structure, coordination state, and ring-opening process of related cyclopropylcarbenoids, suggesting that the ring opening is similar to that predicted for cyclopropylidene. researchgate.net The stereochemistry of the starting material can influence the optical purity of the resulting allene, as demonstrated in studies with optically active (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane. researchgate.net
The ring opening of carbenoids derived from this compound derivatives is a direct route to cyclic allenes. The treatment of 9,9-dibromothis compound with methyllithium (B1224462) is a common method for preparing the corresponding cyclic allene. nih.gov This reaction is a key step in synthetic methodologies aimed at producing macrocyclic compounds. nih.gov The mechanism is believed to involve a conrotatory ring opening of the intermediate carbenoid species. tue.nl
Rearrangement Reactions of this compound Derivatives
The inherent ring strain of the this compound framework makes its derivatives susceptible to a variety of rearrangement reactions, often initiated by catalysts.
Catalysts, particularly those based on transition metals, can induce rearrangements of this compound derivatives. For example, rhodium(II) and palladium(II) carboxylates have been shown to be efficient catalysts for the cyclopropanation of olefins, a reaction that can be a key step in the synthesis of this compound systems. uliege.be Once formed, these bicyclic structures can undergo further catalyst-mediated transformations. Research has also explored the effectiveness of bimetallic catalytic centers over monometallic ones for catalyzing the rearrangement of cyclopropanated bicyclic derivatives, suggesting that the nature of the catalyst plays a significant role in the reaction outcome. researchgate.net
Skeletal Rearrangements with Organometallic Reagents
The reaction of this compound derivatives with organometallic reagents can induce profound skeletal rearrangements. A notable example is the reaction of polyspiro internal gem-dibromocyclopropanes, which can be derived from this compound precursors, with methyllithium. chemeo.com This reaction does not simply result in the substitution of the bromine atoms but initiates a cascade of events leading to rearranged products.
The process is believed to proceed through a carbenoid intermediate. The treatment of these gem-dibromocyclopropanes with methyllithium at low temperatures, such as -55 °C, leads to the formation of substituted bromocyclobutenes and C-H insertion products. chemeo.com The formation of these products is indicative of a complex rearrangement pathway involving the lithium-carbenoid intermediate. chemeo.com
A plausible mechanism involves the initial formation of a lithium carbenoid, which then undergoes a rearrangement. This rearrangement is thought to be a carbocationic-type transformation of the Li-carbenoid intermediate, leading to the expansion of the cyclopropane ring and the formation of the cyclobutene (B1205218) ring system. chemeo.com The specific products obtained are dependent on the structure of the starting polyspiro compound.
Stereospecific Cationic Rearrangements
The cationic rearrangements of this compound derivatives have been shown to be highly stereospecific. Studies on both syn- and anti- isomers of this compound derivatives have provided significant insights into the underlying mechanisms of these transformations. These rearrangements are typically initiated by the generation of a cationic center, often through the departure of a leaving group, which then triggers a series of stereochemically controlled bond migrations.
The stereochemistry of the starting material dictates the stereochemical outcome of the products, highlighting a concerted or near-concerted process where the geometry of the transition state is well-defined. These rearrangements provide a powerful tool for the stereocontrolled synthesis of complex cyclic systems.
Oxidative and Reductive Transformations
Oxyfunctionalization of this compound
The direct oxyfunctionalization of the this compound skeleton has been successfully achieved using powerful oxidizing agents such as dioxiranes. Specifically, methyl(trifluoromethyl)dioxirane (B1250162) has been employed to introduce oxygen-containing functional groups into the molecule. ontosight.aiorgsyn.org This reagent demonstrates both high reactivity and selectivity in its reactions with hydrocarbons bearing cyclopropyl (B3062369) moieties. ontosight.aiorgsyn.org
Research has shown that the oxidation of bicyclo[n.1.0]alkanes (where n=6 for this compound) with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) leads to the diastereoselective formation of alcohol products. nih.gov This hydroxylation preferentially occurs at the C2–H bond. nih.gov The diastereoselectivity observed in the reaction of this compound is exclusive, resulting in the detection of a single diastereoisomer. rsc.org This high degree of selectivity is attributed to the hyperconjugative interaction between the Walsh orbitals of the cyclopropane ring and the σ* orbitals of the C2–H bonds, which activates these bonds towards hydrogen atom transfer (HAT) to the dioxirane. nih.gov
The product distribution from the oxyfunctionalization of this compound with methyl(trifluoromethyl)dioxirane highlights the regioselectivity of this oxidation.
| Product | Relative Yield (%) |
| Bicyclo[6.1.0]nonan-2-ol | Predominant |
| Other isomers | Minor |
This table illustrates the typical product distribution in the oxyfunctionalization of this compound, where the C2-hydroxylated product is the major isomer formed.
Oxidation and Reduction of Heteroatom Analogs
The introduction of heteroatoms into the this compound framework, creating analogs such as 9-azathis compound and 9-oxathis compound, significantly influences their reactivity towards oxidation and reduction.
9-Azathis compound can be synthesized from cyclooctene (B146475). chemrxiv.org The acid-catalyzed ring cleavage of N-ethoxycarbonyl-9-azathis compound with perchloric acid results in the formation of ethyl trans-2-hydroxycyclooctane-1-carbamate, along with transannular products. oup.com This reaction represents a formal reduction at one of the bridgehead carbons and an oxidation at the other, mediated by the addition of water across the cleaved C-N bond.
Similarly, 9-oxathis compound, also known as cyclooctene oxide, undergoes ring-opening reactions that can be considered as simultaneous oxidation and reduction at the carbon atoms of the former epoxide ring. For instance, reaction with sodium azide (NaN₃) leads to the formation of azido (B1232118) alcohols. nih.gov The subsequent reduction of the azide group would yield an amino alcohol, demonstrating a pathway for the reductive functionalization of this heteroatom analog.
The synthesis of methyl (1R,2S,3S,8S)-2-((tert-butoxycarbonyl)amino)-9-oxathis compound-3-carboxylate has been reported, and its reaction with sodium azide and ammonium (B1175870) chloride leads to a rearranged product, tert-butyl ((1S,6S,7S,10S)-6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate. beilstein-journals.org This transformation involves the cleavage of the epoxide ring, a key step in the functionalization of this heteroatom analog.
| Heteroatom Analog | Reagent | Product Type |
| 9-Azathis compound derivative | Perchloric Acid | Amino alcohol |
| 9-Oxathis compound | Sodium Azide | Azido alcohol |
This table summarizes examples of reductive transformations of heteroatom analogs of this compound through ring-opening reactions.
Stereochemical Control and Stereoisomeric Investigations in Bicyclo 6.1.0 Nonane Chemistry
Chirality and Enantioselectivity in Bicyclo[6.1.0]nonane Synthesis
The synthesis of chiral this compound derivatives in an enantioselective manner is a key focus in organic chemistry, driven by the demand for enantiomerically pure compounds in various applications, including as chiral building blocks. tandfonline.com Enantioselective synthesis of these compounds often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
One notable approach involves the enantioselective 1,3-C-H insertion reaction of chiral rhodium(II) carboxylate catalysts with diazo compounds. This method has been successfully applied to the asymmetric synthesis of bicyclo[n.1.0]alkanes, including derivatives of this compound. jst.go.jp For instance, the reaction of a diazoacetate with a suitable cycloalkene in the presence of a chiral rhodium catalyst can yield the corresponding this compound carboxylate with high enantioselectivity.
Another strategy is the Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with a γ-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones, which has been utilized for the enantioselective synthesis of this compound-9-carboxylic acids. acs.orgsemanticscholar.org Furthermore, chemoenzymatic processes, such as the use of epoxide hydrolases, have been reported for the production of chiral epoxides and diols, which can serve as versatile intermediates in the synthesis of optically active this compound derivatives. tandfonline.com
The table below summarizes selected research findings on the enantioselective synthesis of this compound derivatives.
| Reaction Type | Catalyst/Reagent | Product | Key Observation |
| 1,3-C-H Insertion | Chiral Rhodium(II) Carboxylate | (R)-α-[(1R,8β)-Bicyclo[6.1.0]nonane-1β-yl]... | Asymmetric synthesis with high enantioselectivity. jst.go.jp |
| Intramolecular Friedel-Crafts Alkylation | Me2AlOTf | This compound-9-carboxylic Acids | Enantioselective synthesis is achieved. acs.orgsemanticscholar.org |
| Chemoenzymatic Resolution | Epoxide Hydrolases | Chiral Epoxides and Diols | Production of valuable chiral intermediates for synthesis. tandfonline.com |
Diastereomeric Control and Isolation of Pure Isomers
In addition to enantioselectivity, controlling diastereoselectivity is crucial in the synthesis of this compound derivatives, as multiple stereocenters can lead to a mixture of diastereomers. The fusion of the cyclopropane (B1198618) and cyclooctane (B165968) rings can result in syn (cis) and anti (trans) isomers, depending on the relative orientation of the substituents on the cyclopropane ring with respect to the larger ring.
A key reaction for introducing the cyclopropane ring is the cyclopropanation of a cyclooctene (B146475) derivative. The choice of catalyst and reagents in this step can significantly influence the diastereomeric ratio of the products. For example, the cyclopropanation of 1,5-cyclooctadiene (B75094) with ethyl diazoacetate using a rhodium catalyst can lead to a mixture of syn and anti diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. nih.gov Research has shown that dirhodium catalysts with specific ligands, such as Rh2(S−BHTL)4, can provide improved syn:anti selectivity. nih.gov
The isolation of pure diastereomers is often achieved through chromatographic techniques, such as column chromatography or gas chromatography. In some cases, selective crystallization can also be employed. The separation of diastereomers is essential for their individual characterization and for studying their distinct chemical and physical properties. For instance, a concise three-step synthesis of the pure anti-diastereomer of bicyclo[6.1.0]nonyne carboxylic acid has been reported, highlighting the importance of isolating single isomers. rsc.org
The following table presents data on the diastereoselective synthesis of this compound derivatives.
| Reaction | Catalyst | Substrate | Product Diastereomers | Diastereomeric Ratio (syn:anti) |
| Cyclopropanation | Rh2(OAc)4 | 1,5-Cyclooctadiene | Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | Poorly selective nih.gov |
| Cyclopropanation | Rh2(S−BHTL)4 | 1,5-Cyclooctadiene | Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | 79:21 nih.gov |
Conformational Analysis of this compound Systems
In general, bicyclic systems with fused rings have defined effects on their possible conformations. libretexts.org For this compound, the cyclooctane ring can adopt several conformations, such as boat-chair, twist-boat-chair, and crown conformations. The presence of the fused cyclopropane ring introduces additional strain, which influences the relative energies of these conformers. Computational studies and experimental data from techniques like X-ray crystallography and NMR spectroscopy are used to determine the preferred conformations. For example, the crystal structure of rac-4,5-trans-dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane reveals a distorted twist-chair conformation for the eight-membered ring. researchgate.net
The conformational preferences of this compound derivatives can have a profound impact on their reactivity. The spatial arrangement of substituents and the accessibility of reactive sites are dictated by the molecule's conformation.
Spectroscopic Techniques for Stereochemical Elucidation
The determination of the stereochemistry of this compound derivatives relies heavily on modern spectroscopic techniques. NMR and IR spectroscopy are particularly powerful tools for assigning the relative and absolute configurations of these molecules.
NMR spectroscopy, including 1H and 13C NMR, is indispensable for the stereochemical analysis of this compound systems. The chemical shifts, coupling constants (J-values), and through-space interactions (observed in NOE experiments) provide a wealth of information about the molecule's three-dimensional structure.
For instance, the relative stereochemistry of syn and anti isomers can often be determined by analyzing the coupling constants between the protons on the cyclopropane ring and the adjacent protons on the cyclooctane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which is different for the syn and anti diastereomers. Characteristic peaks for the strained cyclopropane moiety are typically observed in the upfield region of the 1H NMR spectrum.
In the case of chiral, enantiomerically enriched this compound derivatives, chiral shift reagents or chiral solvating agents can be used in NMR to differentiate between enantiomers.
Influence of Stereochemistry on Reactivity and Reaction Pathways
The stereochemistry of this compound derivatives plays a critical role in determining their reactivity and the pathways of their chemical transformations. The rigid conformational framework and the specific spatial arrangement of substituents can lead to highly stereoselective or stereospecific reactions.
A prominent example is the solvolysis of substituted this compound derivatives. The rate and products of these reactions are highly dependent on the stereochemistry of the leaving group and other substituents on the ring system. For instance, the solvolysis of the p-nitrobenzoates of the epimeric 2-hydroxy-trans-bicyclo[6.1.0]nonanes showed that the trans,trans isomer solvolyzed significantly faster than the cis,trans isomer, indicating a strong stereochemical influence on the reaction rate. researchgate.net
Ring-opening reactions of the cyclopropane moiety are also heavily influenced by stereochemistry. The Woodward-Hoffmann rules can be used to predict the stereochemical outcome of concerted electrocyclic ring-opening reactions. The orientation of substituents on the cyclopropane ring will dictate the stereochemistry of the resulting acyclic or larger ring product. scispace.com Furthermore, the reactivity of bicyclo[6.1.0]nonyne (BCN) derivatives in bioorthogonal chemistry, such as in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, is also influenced by the geometry and strain of the bicyclic system, which is inherently tied to its stereochemistry. nih.gov
Computational Chemistry and Mechanistic Elucidation of Bicyclo 6.1.0 Nonane Reactions
Quantum Mechanical Studies of Electronic Structure and Strain Energy
Quantum mechanical calculations provide fundamental insights into the electronic properties and inherent strain of bicyclo[6.1.0]nonane. The fusion of a cyclopropane (B1198618) ring with a cyclooctane (B165968) ring results in significant ring strain, which dictates its reactivity. The electronic structure is characterized by the interaction of the cyclopropane's Walsh orbitals with the orbitals of the larger ring. acs.orgresearchgate.net Specifically, computations have shown that the σ* orbitals of the C2–H bonds can hyperconjugatively interact with the Walsh orbitals of the cyclopropane ring, which activates these bonds toward reactions like hydrogen atom transfer (HAT). acs.orgresearchgate.net
The strain energy of this compound has been determined through both experimental thermochemical measurements and theoretical calculations. Force field calculations have been employed to estimate the gas-phase enthalpy of formation (ΔHf°(g)) for both cis and trans isomers, with results showing good agreement with experimental data. rsc.org Experimental studies involving heats of combustion have also provided values for the enthalpy of formation and strain energy. researchgate.netepa.gov Notably, calculations and experimental findings indicate that trans-bicyclo[6.1.0]nonane is more stable than the cis-isomer. rsc.org The calculated strain energy for the trans-isomer is 155.8 kJ mol⁻¹, which is only moderately greater than that of cyclopropane itself and less than the combined strain energies of separate cyclopropane and cyclooctane rings. rsc.org
| Isomer | ΔHf° (gas) (kJ/mol) | Strain Energy (kJ/mol) | Source |
|---|---|---|---|
| cis-Bicyclo[6.1.0]nonane | -30.5 ± 3.8 | Not Specified | rsc.org |
| trans-Bicyclo[6.1.0]nonane | -39.7 ± 3.3 | 155.8 | rsc.org |
| cis-Bicyclo[6.1.0]nonane | -7.6 ± 1.0 (kcal/mol) | 29.3 (kcal/mol) | epa.govthieme-connect.de |
| trans-Bicyclo[6.1.0]nonane | -9.5 ± 0.8 (kcal/mol) | 27.2 (kcal/mol) | thieme-connect.de |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has proven to be a powerful method for predicting the mechanisms of reactions involving this compound. DFT calculations have been successfully used to model the oxyfunctionalization of this compound by dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). researchgate.netnih.gov These computational studies can accurately parallel experimental findings regarding site-selectivity and diastereoselectivity. researchgate.netnih.gov
Modeling of Transition States and Reaction Coordinate Analysis
A critical aspect of mechanistic elucidation is the characterization of transition states (TS) and the analysis of the reaction coordinate. For this compound reactions, computational modeling is used to locate and analyze the geometry and energy of these transient structures. In the DFT studies of the oxidation by ETFDO, transition states for hydrogen abstraction from different C-H bonds were calculated to determine the activation free energies. researchgate.netnih.gov
To confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface, Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.gov This analysis maps the reaction pathway from the transition state down to the corresponding energy minima of the reactants and products. acs.org Such analyses are invaluable for capturing the essence of the reaction mechanism and verifying the proposed mechanistic steps. acs.org
Investigation of Solvation Effects on Reaction Pathways
The surrounding solvent can significantly influence reaction pathways, particularly for reactions involving charged intermediates. Computational models can investigate these solvation effects. For the dioxirane-mediated oxidation of related bicycloalkanes, the role of the solvent was crucial in providing evidence for an electron transfer (ET) pathway. acs.orgnih.gov Experimental studies were conducted in various solvents, including 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), 2,2,2-trifluoroethanol (B45653) (TFE), and acetonitrile (B52724) (MeCN). acs.orgnih.gov A change in the ratio of rearranged to unrearranged products was observed as the solvent's hydrogen-bond donating ability was reduced, supporting the involvement of cationic intermediates that are sensitive to solvent stabilization. acs.orgnih.gov
Computationally, solvation effects can be modeled using both implicit continuum models (like the Polarizable Continuum Model, PCM) and explicit models where individual solvent molecules are included in the calculation. unh.eduresearchgate.net While in some cases solvation was found to have only a minor effect on the energetics of this compound systems, its inclusion is critical for accurately modeling reactions that may proceed through polar or ionic pathways. unh.edu
Analysis of Mechanochemical Behavior and Activation Barriers
The analysis of activation barriers is fundamental to understanding reaction kinetics and selectivity. Computational chemistry provides direct access to the activation free energies (ΔG‡) for different potential reaction channels. In the study of this compound's reaction with ETFDO, the calculated activation free energies for C-H bond oxygenation paralleled the experimentally observed site-selectivities and diastereoselectivities. researchgate.netnih.gov
The computations showed a clear energetic preference for the abstraction of the C2-H bond hydrogen, explaining the selective formation of the corresponding alcohol. The relative activation free energies (ΔΔG‡) between different reaction sites quantify this selectivity. This predictive power allows for a deep, quantitative understanding of the factors controlling the molecule's reactivity.
| Reaction Site (C-H Bond) | Relative Activation Free Energy (ΔΔG‡) (kcal/mol) | Source |
|---|---|---|
| cis C2-H | 0.0 | nih.gov |
| trans C2-H | 0.9 | nih.gov |
| cis C3-H | 3.0 | nih.gov |
| trans C3-H | 3.2 | nih.gov |
Applications of Bicyclo 6.1.0 Nonane in Advanced Organic Synthesis
Bicyclo[6.1.0]nonane as a Building Block for Complex Molecules
The unique three-dimensional structure and reactivity of this compound make it an attractive starting point or intermediate in the synthesis of more complex molecules. nih.govontosight.ai Its framework provides multiple reactive sites that can be selectively functionalized to generate diverse molecular structures. ontosight.ai The strained cyclopropane (B1198618) ring can be selectively opened under various conditions to introduce new functional groups and stereocenters, providing a pathway to otherwise difficult-to-access chemical space. This strategic utility allows chemists to build elaborate polycyclic systems and introduce specific stereochemistry into target molecules. ontosight.ai
Synthesis of Polycyclic Compounds
The this compound skeleton is a key precursor for constructing complex polycyclic and tricyclic systems. nih.gov By introducing further unsaturation into the nine-membered ring, derivatives can be prepared that are primed for cycloaddition reactions, effectively building molecular complexity in a controlled manner.
Diels-Alder Reactions with Bicyclo[6.1.0]nona-3,5-diene Derivatives
A significant strategy for elaborating the this compound core involves the synthesis of derivatives containing a diene moiety, such as bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. nih.govresearchgate.net This diene system is specifically designed to participate in Diels-Alder reactions. The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring, providing a reliable method for creating polycyclic structures with high stereochemical control. nih.govresearchgate.net
In a reported synthetic approach, 1,5-cyclooctadiene (B75094) is used as the starting material to generate the bicyclo[6.1.0]nona-3,5-diene skeleton. The process involves a sequence of bromination, cyclopropanation, and subsequent dehydrobromination to install the conjugated diene within the eight-membered ring. nih.gov The resulting bicyclic diene can then react with a suitable dienophile, such as an acetylenic compound, to convert the bicyclic framework into a more complex tricyclic system. nih.gov This strategy highlights the utility of the this compound platform in a programmed approach to polycyclic synthesis.
Table 1: Synthesis of Bicyclo[6.1.0]nona-3,5-diene Derivatives for Diels-Alder Reactions
| Step | Reaction | Precursor | Key Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Monobromination / Cyclopropanation | 1,5-Cyclooctadiene | NBS, Ethyl diazoacetate | Ethyl 4,5-dibromothis compound-9-carboxylate | Formation of the core bicyclic structure. nih.govresearchgate.net |
| 2 | Bis-dehydrobromination | Ethyl 4,5-dibromothis compound-9-carboxylate | DBU | Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate | Introduction of the diene for cycloaddition. nih.govresearchgate.net |
| 3 | Reduction / Oxidation | Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate | LiAlH₄, PCC | Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde | Functional group manipulation for further steps. nih.govresearchgate.net |
| 4 | Diels-Alder Reaction | Bicyclo[6.1.0]nona-3,5-diene derivative | Acetylenic dienophile | Tricyclic adduct | Construction of a complex polycyclic system. nih.gov |
Role in the Synthesis of Natural Products
The this compound motif is a salient structural feature in a number of biologically active natural products. rsc.org Its incorporation into a synthetic route allows for the precise construction of highly rigid and complex core structures. A key example is the enantioselective total synthesis of (−)-pre-schisanartanin C, a triterpenoid (B12794562) that exhibits potent antitumor, anti-hepatitis, and anti-HIV properties. rsc.orgresearchgate.net
The successful synthesis of (−)-pre-schisanartanin C hinged on the construction of its highly substituted this compound core. rsc.org A pivotal step in the synthetic sequence was a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate. This reaction forged the this compound ring system with high diastereoselectivity. rsc.orgresearchgate.net The established chemistry serves as a blueprint for the total syntheses of other members of the Schisandra nortriterpenoid family that share this rigid bicyclic core. researchgate.net
Development of Novel Linkers and Probes for Chemical Biology
The strained alkyne derivative of this compound, known as bicyclo[6.1.0]nonyne (BCN), has become a cornerstone of bioorthogonal chemistry. conju-probe.comrsc.orgbiochempeg.com BCN is highly reactive in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" reaction allows BCN to form a stable triazole linkage with an azide-functionalized molecule without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. biochempeg.com
BCN derivatives are widely used to create linkers for bioconjugation, labeling, and developing molecular probes. rsc.org The most prominent starting scaffold, bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), can be functionalized to attach various payloads. rsc.org More recently, an oxidized analogue, BCN carboxylic acid, has been developed. Functionalization of BCN acid via amide bond formation yields probes that are significantly more stable in biological media compared to the carbamate (B1207046) linkers derived from BCN alcohol, which is a crucial parameter when prolonged incubation is required. rsc.org
Table 2: Comparison of BCN-based Linkers in Chemical Biology
| BCN Derivative | Linkage Formed | Stability in Biological Media | Common Application |
|---|---|---|---|
| BCN-alcohol | Carbamate | Less stable; susceptible to hydrolysis. rsc.org | Prodrug design where cleavage may be desirable. |
| BCN-acid | Amide | More stable; robust for prolonged studies. rsc.org | Design of stable molecular probes for imaging and tracking. |
Genetically Encodable BCN Derivatives
A major advancement in chemical biology has been the ability to genetically encode unnatural amino acids (UAAs) into proteins. nih.govnih.govresearchgate.netnih.gov This technology allows for the site-specific incorporation of a chemical handle into a protein of interest directly within living cells. Researchers have successfully prepared and genetically encoded UAAs featuring a bicyclononyne moiety, such as BCN-lysine. nih.gov
This is achieved by developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the BCN-containing amino acid and directs its incorporation in response to a nonsense or amber codon (UAG) engineered into the gene of the target protein. nih.govacs.org The genetic encoding of a BCN-charged amino acid provides exceptional reactivity for subsequent labeling via metal-free ligation, enabling applications like fast cellular protein imaging at low concentrations of labeling reagents. nih.govresearchgate.netelsevierpure.com This method has been demonstrated in both E. coli and mammalian cells. acs.org
Site-Specific Bioconjugation Strategies
The ability to genetically encode BCN provides a powerful tool for site-specific bioconjugation. nih.gov Once the BCN-amino acid is incorporated into a target protein at a precise location, it can be selectively labeled with a probe containing a complementary reactive group, most commonly an azide (B81097) or a tetrazine. nih.govacs.org
The primary strategy is the strain-promoted azide-alkyne cycloaddition (SPAAC), where the strained BCN alkyne reacts efficiently with an azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a purification tag) to form a stable covalent bond. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes. biochempeg.com An even faster reaction is the inverse-electron-demand Diels-Alder cycloaddition between BCN and a tetrazine-conjugated dye, which is several orders of magnitude faster than many other bioorthogonal reactions and results in a fluorogenic response, where fluorescence is "turned on" upon reaction. acs.org These strategies enable the quantitative and specific labeling of proteins for studying their function, dynamics, and interactions in their native environment. nih.govacs.org
Incorporation into Oligonucleotides
The this compound scaffold, particularly its unsaturated derivative bicyclo[6.1.0]nonyne (BCN), has become a valuable tool for the chemical modification of oligonucleotides. The primary application lies in its use as a highly reactive handle for bioorthogonal conjugation, specifically through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.gov This catalyst-free "click chemistry" approach allows for the precise, site-specific attachment of various molecules, such as fluorescent dyes, targeting ligands, or therapeutic agents, to synthetic oligonucleotides. google.com
The integration of BCN into DNA and RNA strands is typically achieved during automated solid-phase synthesis. nih.gov This is facilitated by the use of specialized BCN-functionalized phosphoramidite (B1245037) reagents, which are compatible with standard oligonucleotide synthesis protocols. google.com These reagents allow for the incorporation of the reactive BCN moiety at specific locations within the oligonucleotide sequence, such as the 5'-terminus or internal positions. nih.govgoogle.com
Researchers have developed novel BCN linker phosphoramidite derivatives designed for direct incorporation into oligonucleotide sequences. nih.govrsc.org The stability of these linkers under the acidic conditions used during synthesis has been evaluated to ensure the integrity of the BCN moiety. nih.gov Studies have demonstrated that while the BCN group's stability can be limited under certain acidic treatments, derivatives can be successfully incorporated, particularly at the 5' end of a solid-support-bound oligonucleotide. nih.gov The ability of these incorporated BCN linkers to participate in SPAAC reactions with azide-containing compounds has been successfully demonstrated, enabling the conjugation of oligonucleotides without the need for post-synthesis derivatization. nih.gov
The conjugation of oligonucleotides with various ligands can enhance their therapeutic properties, including improving cell and tissue targeting, cellular internalization, and pharmacokinetic profiles. nih.gov The use of BCN linkers provides a flexible and efficient method for creating these oligonucleotide conjugates. nih.govgoogle.com
Table 1: Research Findings on BCN Linker Incorporation in Oligonucleotides
| Finding | Description | Significance |
| Phosphoramidite Reagents | Bicyclo[6.1.0]non-4-yne can be incorporated into oligonucleotides using specialized phosphoramidite reagents compatible with automated solid-phase synthesis. google.com | Enables the routine, automated incorporation of a reactive alkyne handle into synthetic DNA and RNA. google.com |
| Stability Under Synthesis Conditions | The stability of two novel BCN linker derivatives (referred to as A and B) was evaluated under acidic conditions typically used in oligonucleotide synthesis. nih.gov | Confirms the feasibility of using these linkers in standard synthesis protocols, allowing for multiple conjugations. nih.gov |
| SPAAC Reactivity | Oligonucleotides containing the incorporated BCN linkers were shown to readily undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. nih.gov | Demonstrates the utility of the BCN moiety as a bioorthogonal handle for efficient, catalyst-free conjugation post-synthesis. nih.gov |
| Multiple Incorporations | BCN linker derivatives have been designed to allow for sequential addition, enabling the incorporation of multiple conjugation sites within a single oligonucleotide sequence. nih.gov | Offers a pathway to multifunctional oligonucleotides with tailored properties for advanced therapeutic or diagnostic applications. nih.gov |
Applications in Polymer Chemistry and Materials Science
The unique structural characteristics of this compound, specifically the significant ring strain inherent in its fused cyclopropane and eight-membered ring system, make it a molecule of interest in polymer chemistry and materials science. ontosight.ai This strain provides a thermodynamic driving force for ring-opening reactions, positioning this compound and its derivatives as suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). ethz.chresearchgate.net
ROMP is a powerful polymerization method that utilizes strained cyclic olefins to synthesize polymers with well-defined structures and properties. beilstein-journals.org The reaction proceeds via a metal-alkylidene catalyst, which opens the cyclic monomer and incorporates it into a growing polymer chain. dtic.mil The polymerization of this compound and related bicyclic compounds can lead to the formation of unique polymers whose properties are influenced by the structure of the original monomer. researchgate.net
The resulting polymers can have potential applications in the development of novel materials. ontosight.aiontosight.ai By modifying the this compound monomer with different functional groups, chemists can tailor the properties of the final polymer, such as its thermal stability, solubility, and mechanical characteristics. For example, derivatives like Ethyl this compound-9-carboxylate introduce functional handles that can be used for further material synthesis. smolecule.com While research into polymers derived specifically from this compound is an emerging area, the principles established with other strained bicyclic systems, such as norbornenes, highlight the potential of this approach for creating advanced materials. beilstein-journals.orgdtic.mil
Table 2: Polymerization Potential of this compound
| Feature | Relevance to Polymer Chemistry | Potential Application |
| Inherent Ring Strain | Provides a strong thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net | Synthesis of linear polymers from a cyclic monomer, enabling control over polymer architecture. beilstein-journals.org |
| Saturated Bicyclic Core | The resulting polymer backbone consists of repeating cyclononane (B1620106) units with appended cyclopropane functionalities (depending on the specific ring-opening mechanism). | Creation of novel polymer backbones with unique conformational and physical properties. |
| Functionalization Potential | Derivatives such as 9,9-Dibromothis compound or carboxylated versions can be used as functional monomers. ontosight.aismolecule.com | Development of functional materials, where the appended groups can be used for cross-linking, surface modification, or catalysis. smolecule.com |
Stability and Reactivity Profiles of Bicyclo 6.1.0 Nonane Derivatives
Intrinsic Stability of Bicyclo[6.1.0]nonane Scaffolds
The intrinsic stability of the this compound scaffold is fundamentally linked to its molecular geometry, which features a cyclopropane (B1198618) ring fused to a cyclooctane (B165968) ring. This fusion introduces significant angle and torsional strain. The stability of the two main isomers, cis- and trans-bicyclo[6.1.0]nonane, has been a subject of thermochemical studies.
Research has shown that the trans-fused isomer is surprisingly more stable than the cis-isomer, which is a unique characteristic among smaller bicyclo[n.1.0]alkanes rsc.org. The standard enthalpies of formation provide a quantitative measure of their relative stabilities. The gas-phase enthalpy of formation for the trans-isomer is approximately -39.7 kJ/mol, while for the cis-isomer, it is -30.5 kJ/mol rsc.org. This indicates that trans-bicyclo[6.1.0]nonane is more stable by about 9.2 kJ/mol.
The strain energy of these scaffolds is a key determinant of their reactivity. The calculated strain energy for trans-bicyclo[6.1.0]nonane is 155.8 kJ/mol rsc.org. This high level of strain is crucial for its utility in bioorthogonal chemistry, as it lowers the activation energy for cycloaddition reactions with azides, allowing them to proceed rapidly without the need for a toxic copper catalyst.
| Isomer | Gas-Phase Enthalpy of Formation (ΔHf°, g) | Calculated Strain Energy |
|---|---|---|
| cis-Bicyclo[6.1.0]nonane | -30.5 ± 3.8 kJ/mol | Not explicitly stated in the provided text |
| trans-Bicyclo[6.1.0]nonane | -39.7 ± 3.3 kJ/mol | 155.8 kJ/mol |
Stability Under Varied Chemical Conditions
The utility of BCN derivatives in various applications, particularly in biological systems and multi-step syntheses, necessitates a thorough understanding of their stability under different chemical environments.
A significant limitation of the BCN scaffold is its lability under acidic conditions. This instability is particularly relevant in applications like automated oligonucleotide synthesis, which involves repetitive acid treatments for the removal of dimethoxytrityl (DMT) protecting groups nih.gov.
Studies have shown that BCN derivatives are prone to degradation in the presence of acids commonly used in synthesis, such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA) nih.gov. The strained alkyne functionality within the BCN core is susceptible to acid-induced hydration, leading to the formation of inactive vinyl alcohol and ketone species, which compromises its ability to participate in subsequent click reactions nih.gov.
The degradation of BCN carbinol has been monitored over time in the presence of 3% TCA or DCA in different solvents. The results indicate that BCN carbinol is more susceptible to degradation in the presence of TCA, with significant degradation observed within 30 minutes in both toluene and dichloromethane (DCM) nih.gov. This acid-induced degradation pathway involves hydrolysis and oxidation of the scaffold nih.gov. After five detritylation cycles in oligonucleotide synthesis, which involves repeated acid exposure, an increase in hydrated byproducts can be detected nih.gov.
| Acidic Condition (3% w/v) | Solvent | Remaining BCN Carbinol after 30 min |
|---|---|---|
| Trichloroacetic acid (TCA) | Toluene | Data not quantitatively specified in search results |
| Trichloroacetic acid (TCA) | Dichloromethane (DCM) | Data not quantitatively specified in search results |
| Dichloroacetic acid (DCA) | Toluene | Data not quantitatively specified in search results |
| Dichloroacetic acid (DCA) | Dichloromethane (DCM) | Data not quantitatively specified in search results |
While specific studies focusing solely on the thermal stability of the this compound scaffold are not detailed in the provided search results, the inherent strain suggests that at elevated temperatures, ring-opening or rearrangement reactions could occur. The stability of derivatives is often sufficient for reactions conducted at room temperature or physiological temperatures. For instance, 9,9-dibromo-trans-bicyclo[6.1.0]nonane has been noted to be stable under certain reaction conditions tue.nl.
Solvent choice can influence the reactivity and reaction pathways of BCN derivatives. In the context of C(sp³)–H bond oxygenation by dioxiranes, the use of fluorinated alcohol solvents can modulate the oxidizing ability of the intermediate radicals and potentially lead to the involvement of cationic intermediates acs.orgnih.gov. The reactivity of BCN in SPAAC reactions can also be influenced by the solvent system. For example, reaction rates between phenyl azide (B81097) and BCN have been measured in a mixture of acetonitrile (B52724) and water acs.org. The purification and storage of BCN derivatives are typically performed under an inert atmosphere at low temperatures to prevent decomposition .
Comparative Stability of BCN Derivatives
BCN is often functionalized as BCN carbinol or BCN carboxylic acid to facilitate its conjugation to biomolecules. The linkage formed from these precursors, typically a carbamate (B1207046) or an amide, has a profound impact on the stability of the final conjugate.
Multiple studies have demonstrated that amide linkages are significantly more stable than the commonly used carbamate linkages, particularly in biological contexts researchgate.netucsf.edursc.orgnih.gov. While carbamate-linked BCN probes are widely available, they have shown susceptibility to cleavage in cell culture media and within cells, limiting their use in applications requiring prolonged incubation nih.govresearchgate.net. In contrast, amide-based BCN probes exhibit superior stability, comparable to that of ether linkages, with minimal degradation observed over time in various cancer cell lines researchgate.net. This enhanced stability makes BCN acid, the precursor to amide-linked derivatives, a more judicious choice when hydrolytic stability is a critical parameter researchgate.netnih.gov.
| Linkage Type | Precursor | Relative Stability | Application Suitability |
|---|---|---|---|
| Carbamate | BCN Carbinol | Less stable; prone to cleavage | Less suitable for long-term biological studies; may be useful for prodrug design nih.gov |
| Amide | BCN Carboxylic Acid | More stable; robust | Suitable for applications requiring prolonged incubation and high stability researchgate.net |
The performance of BCN is often benchmarked against other reagents used in bioorthogonal chemistry, such as dibenzoazacyclooctyne (DBCO) and norbornene derivatives.
Compared to DBCO, BCN exhibits lower lipophilicity, which can be advantageous in biological systems as it may reduce nonspecific binding . While the reaction kinetics can vary depending on the azide partner, BCN's reactivity is generally comparable or superior to DBCO in SPAAC reactions acs.org. For instance, DBCO reacts about 3.4 times faster than BCN with benzyl (B1604629) azide, but BCN reacts 6 times faster than DBCO with phenyl azide acs.org.
In comparison to alkene-based reagents like norbornene, BCN derivatives show superior stability under physiological conditions. Norbornenes can suffer from cross-reactivity with biological thiols, a side reaction not typically observed with the alkyne-based BCN scaffold . BCN's chemoselectivity, reacting efficiently with azides without interfering with other biological functional groups, makes it a highly reliable bioorthogonal tool biochempeg.com.
| Reagent | Key Feature | Advantage over BCN | Disadvantage compared to BCN |
|---|---|---|---|
| DBCO (Dibenzoazacyclooctyne) | Strained Alkyne | Faster kinetics with some azides (e.g., benzyl azide) acs.org | Higher lipophilicity, potential for nonspecific binding ; forms regioisomers nih.gov |
| Norbornene | Strained Alkene | Different reactivity profile (used in SPIEDAC) | Potential cross-reactivity with biological thiols ; less stable in physiological conditions |
Structure-Reactivity Relationships within this compound Systems
The stability and reactivity of this compound derivatives are intricately linked to their specific structural features. Key determinants of their chemical behavior include the nature of the functional groups attached to the bicyclic core, the stereochemistry of these attachments (exo vs. endo), and the degree of unsaturation within the eight-membered ring. These structural variations significantly influence the propensity of the molecule to undergo reactions such as cycloadditions and ring-openings.
Influence of Functional Groups on Stability
In the field of bioconjugation, bicyclo[6.1.0]nonyne (BCN) derivatives are frequently used as chemical linkers. The choice of functional group that connects the BCN scaffold to other molecules is critical for the stability of the final conjugate, particularly in biological environments.
Research comparing BCN derivatives has shown that those linked via an amide bond exhibit greater stability than those linked by a carbamate bond. nih.govresearchgate.netucsf.edursc.orgnih.gov Amide-based probes demonstrate superior in vitro stability, making them more suitable for biological applications that require prolonged incubation periods. nih.govresearchgate.netnih.gov Conversely, the comparatively lower stability of the carbamate linkage can be advantageous in specific contexts, such as in the design of prodrugs where controlled release of a substance is desired. researchgate.net
The core BCN scaffold itself, specifically in the form of BCN carboxylic acid, shows remarkable stability. It can be synthesized from BCN alcohol via oxidation with Jones reagent, a process involving harsh acidic conditions, without decomposition of the cyclopropyl (B3062369) ring. nih.gov This stability is crucial as the carboxylic acid provides a convenient handle for further derivatization, such as the formation of the aforementioned stable amide bonds. ucsf.edursc.orgnih.gov
Effects of Unsaturation and Ring Strain
The defining feature of bicyclo[6.1.0]nonyne (BCN) is the highly strained alkyne within the eight-membered ring. This ring strain is the primary driver of its reactivity in bioorthogonal chemistry, particularly in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. nih.govrsc.org The reaction proceeds as a Huisgen 1,3-dipolar cycloaddition, where the strained alkyne (dipolarophile) readily reacts with an azide (1,3-dipole) without the need for a metal catalyst.
The reactivity of the BCN alkyne is influenced by the electronic nature of the azide partner. While many SPAAC reactions follow a normal-electron-demand pathway, reactions of BCN with electron-deficient aryl azides proceed via an inverse-electron-demand mechanism. Importantly, the presence of a carboxylic acid or an amide group on the BCN scaffold does not negatively impact the reactivity of the strained alkyne in SPAAC reactions. nih.govrsc.org Studies have shown that a BCN-amide derivative exhibits an identical reaction rate constant to other BCN derivatives in model SPAAC reactions. rsc.org
Role of Stereochemistry in Reactivity and Reaction Outcomes
The stereochemical configuration of substituents on the this compound skeleton plays a significant role in determining reaction pathways and product distributions. This is particularly evident in the synthesis and reactivity of exo and endo diastereomers.
The synthesis of BCN typically yields a mixture of exo and endo diastereomers. nih.gov Both isomers are reactive in SPAAC, with the endo isomer often being slightly more reactive than the exo isomer. nih.govsynaffix.com For instance, in a reaction with benzyl azide, the second-order rate constants (k₂) were measured to be 0.29 M⁻¹s⁻¹ for endo-BCN and 0.19 M⁻¹s⁻¹ for exo-BCN. nih.govsynaffix.com This slight difference in reactivity, combined with availability, has led to the preferential use of the endo isomer in many bioorthogonal applications. nih.gov
The influence of stereochemistry is also critical in the ring-opening reactions of halogenated this compound derivatives. The ring-opening of these cyclopropanes is a disrotatory process, consistent with Woodward-Hoffmann rules for a cyclopropyl cation intermediate. tue.nl The stereochemistry of the leaving group dictates the rotation of the substituents and, consequently, the geometry of the resulting larger ring. tue.nl
| BCN Diastereomer | Second-Order Rate Constant (k₂) in CD₃CN/D₂O |
|---|---|
| endo-BCN | 0.29 M⁻¹s⁻¹ |
| exo-BCN | 0.19 M⁻¹s⁻¹ |
Conclusion and Future Research Directions in Bicyclo 6.1.0 Nonane Chemistry
Summary of Key Methodological Advances and Mechanistic Insights
Significant progress has been made in the synthesis and functionalization of bicyclo[6.1.0]nonane derivatives. A cornerstone of many synthetic routes is the cyclopropanation of 1,5-cyclooctadiene (B75094). While traditional methods often result in poor diastereoselectivity, recent advancements have introduced catalysts like Rh₂(S-BHTL)₄, which significantly improves the syn:anti selectivity for precursors of bicyclo[6.1.0]nonyne (BCN), a prominent reagent in bioorthogonal chemistry. nih.govnih.gov An alternative strategy to achieve high diastereomeric purity involves ester hydrolysis under epimerizing conditions, which favors the formation of the anti-isomer. nih.govnih.gov
The synthesis of functionalized bicyclo[6.1.0]nonanes has also been advanced through innovative strategies. For instance, enantiomerically pure this compound-9-carboxylic acids can be assembled via an intramolecular Friedel-Crafts alkylation promoted by Me₂AlOTf. acs.org Gold-catalyzed intramolecular cyclopropanation of 1,8-enyne substrates has emerged as a powerful method for constructing the this compound core, a key step in the total synthesis of complex natural products like pre-schisanartanin C. researchgate.net
Mechanistic understanding of this compound reactivity has also deepened. The silver ion-assisted ring expansion of 9,9-dibromothis compound has been shown to proceed through free cationic intermediates, with the stereochemical outcome influenced by the nucleophilicity of the solvent. tue.nl Furthermore, studies on the solvolytic ring opening of cyclopropyl (B3062369) systems within the bicyclo[n.1.0]alkane series have provided insights into the disrotatory ring-opening mechanism, guided by Woodward-Hoffmann rules. scispace.com
A particularly impactful area of research has been the development of bicyclo[6.1.0]nonyne (BCN) derivatives for bioorthogonal chemistry. The synthesis of BCN-carboxylic acid has been a notable advance, allowing for the formation of stable amide linkages, which have shown superior stability in cellular environments compared to the more traditionally used carbamate (B1207046) linkers. nih.govresearchgate.net This finding is crucial for designing robust molecular probes for biological imaging and other applications. nih.govresearchgate.net
Emerging Trends in this compound Synthetic Chemistry
The field is continuously evolving, with several new trends shaping the future of this compound synthesis. A primary focus is the development of more efficient and stereoselective catalytic systems for cyclopropanation, aiming to minimize waste and improve scalability. The use of chiral catalysts to directly access enantiopure this compound derivatives from simple starting materials remains a significant goal.
Another emerging trend is the incorporation of the this compound motif into more complex molecular architectures. This includes its use as a building block in the synthesis of polycyclic natural products and other biologically active molecules. researchgate.net The development of tandem reactions that form and functionalize the bicyclic system in a single pot is also an area of growing interest, offering a more atom-economical approach to these structures.
Furthermore, the synthesis of novel BCN derivatives with tailored properties is a rapidly advancing area. This includes the development of phosphoramidite (B1245037) and solid-supported BCN reagents that are compatible with automated DNA and RNA synthesis, enabling the site-specific incorporation of reactive alkyne moieties into oligonucleotides. google.comgoogle.com This facilitates the straightforward attachment of various chemical tags via catalyst-free click reactions.
Prospects for Novel Applications in Interdisciplinary Research
The unique reactivity of strained alkynes within the this compound framework, particularly BCN, has positioned these compounds as powerful tools in chemical biology. The ability to perform strain-promoted azide-alkyne cycloadditions (SPAAC) without the need for cytotoxic copper catalysts makes them ideal for in vivo applications. nih.gov
A significant prospect lies in the genetic encoding of BCN-containing unnatural amino acids into proteins. nih.gov This allows for the site-specific labeling of proteins in living cells, enabling detailed studies of protein function, localization, and interactions through advanced imaging techniques. nih.gov The fast reaction kinetics of BCN with tetrazine-conjugated dyes in inverse-electron-demand Diels-Alder reactions further expands its utility for live-cell imaging. nih.gov
The development of BCN-modified oligonucleotides opens up new possibilities in nucleic acid research and diagnostics. These modified oligonucleotides can be readily conjugated with a variety of functional molecules, including fluorophores, affinity tags, and therapeutic agents, providing new tools for studying DNA and RNA biology and for the development of novel diagnostic and therapeutic platforms. google.comnih.gov
Beyond chemical biology, the rigid, three-dimensional structure of the this compound scaffold could be exploited in materials science for the construction of novel polymers and supramolecular assemblies with unique properties.
Unaddressed Challenges and Future Research Avenues
Despite the significant progress, several challenges remain in the chemistry of this compound. The development of general and highly stereoselective methods for the synthesis of substituted bicyclo[6.1.0]nonanes remains a key challenge. While advances have been made for specific derivatives, versatile methods that can accommodate a wide range of functional groups are still needed.
The stability of BCN derivatives, particularly under acidic conditions used in solid-phase synthesis, can be a limitation. While BCN-carbinol has shown reasonable stability at pH 4.0, it degrades at lower pH. Future research should focus on developing more acid-stable BCN scaffolds or alternative protection strategies to broaden their applicability in automated synthesis.
Another challenge is the relatively sluggish kinetics of SPAAC reactions with BCN compared to some other bioorthogonal reactions. nih.gov While suitable for many applications, faster-reacting BCN derivatives would be advantageous for capturing rapid biological processes. The design of new BCN analogues with increased ring strain or favorable electronic properties could address this issue.
Future research should also explore the full potential of the this compound skeleton beyond its use in bioorthogonal chemistry. Investigating the reactivity of other functional groups on the bicyclic framework could lead to the discovery of novel transformations and the synthesis of new classes of compounds with interesting biological or material properties. The exploration of this compound-based ligands in catalysis and their application in asymmetric synthesis also represent promising, yet underexplored, research avenues.
Q & A
Q. How does ring strain in this compound influence its polymerization behavior compared to other bicyclic compounds?
- Methodological Answer : Ring strain (~31.7 kcal/mol for cis-bicyclo[6.1.0]nonane) enables entropy-driven ring-opening metathesis polymerization (ROMP). Unlike bicyclo[4.3.0]nonane, which fails to polymerize due to insufficient strain, this compound forms polymers with a ceiling temperature () of ≈5.2 °C, similar to cyclohexene. Kinetic studies using -NMR monitor monomer conversion, while gel permeation chromatography (GPC) determines molecular weight distributions .
Q. What computational strategies are effective in predicting the stability and reactivity of this compound derivatives?
- Methodological Answer : Molecular mechanics (MM) and density functional theory (DFT) are key. MM calculations for cis- and trans-bicyclo[6.1.0]nonane predict strain energies of −5.8 kcal/mol and −3.1 kcal/mol, respectively, correlating with experimental thermal stability . DFT studies of transition states in carbene-mediated reactions (e.g., cyclopropane ring-opening) reveal orbital interactions between the carbene and π-systems, guiding synthetic route design .
Key Research Gaps and Contradictions
- Contradiction : While this compound polymerizes successfully, its isomer bicyclo[4.3.0]nonane does not, despite similar ring sizes. This highlights the critical role of bridgehead geometry in strain distribution .
- Gap : Limited data exist on the biological activity of this compound derivatives compared to bicyclo[3.3.1]nonane analogs, which show anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
